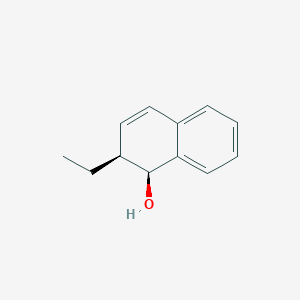

1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)-

Description

The compound "1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)-" is a chiral naphthalene derivative featuring a hydroxyl group at the 1-position, an ethyl substituent at the 2-position, and a partially saturated 1,2-dihydro structure. This article compares these analogs to infer the behavior of the target compound, focusing on substituent effects, stereochemical influences, and functional performance.

Properties

CAS No. |

669078-42-6 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

(1S,2S)-2-ethyl-1,2-dihydronaphthalen-1-ol |

InChI |

InChI=1S/C12H14O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h3-9,12-13H,2H2,1H3/t9-,12-/m0/s1 |

InChI Key |

SFQYQPZTIRBWIC-CABZTGNLSA-N |

Isomeric SMILES |

CC[C@H]1C=CC2=CC=CC=C2[C@H]1O |

Canonical SMILES |

CCC1C=CC2=CC=CC=C2C1O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)- can be achieved through various synthetic routes. One common method involves the reduction of 2-ethyl-1-naphthaldehyde using a chiral catalyst to ensure the desired stereochemistry. The reaction conditions typically include the use of hydrogen gas and a metal catalyst such as palladium on carbon. Another approach involves the asymmetric hydrogenation of 2-ethyl-1-naphthoic acid using a chiral ligand to achieve the (1S,2S) configuration .

Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes, where the reaction parameters are optimized for yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in achieving efficient production.

Chemical Reactions Analysis

1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield 2-ethyl-1-naphthaldehyde, while reduction with lithium aluminum hydride would produce 2-ethyl-1,2-dihydronaphthalene.

Scientific Research Applications

Chemical Properties and Safety Profile

Before discussing its applications, it is essential to understand the chemical properties and safety profile of 1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)-.

- Molecular Formula :

- CAS Number : 669078-42-6

- Appearance : Typically appears as a solid or liquid depending on the formulation.

- Hazard Identification : Causes skin irritation and is very toxic to aquatic life .

Pharmaceutical Development

1-Naphthalenol derivatives have been explored for their pharmacological properties , particularly in neuroprotection and anti-inflammatory activities. Research indicates that compounds related to naphthalenol can exhibit significant neuroprotective effects against ischemic damage in neuronal cells. For instance, studies have shown that certain naphthalenol derivatives can reduce infarction size in animal models of stroke by inhibiting specific enzymes involved in neurodegeneration .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of complex natural products and pharmaceuticals. It can be utilized in various reactions, such as:

- Hantzsch Reaction : This reaction facilitates the synthesis of polyhydroquinoline derivatives, which are valuable for their biological activities .

- Electrophilic Substitution Reactions : The compound can undergo electrophilic substitution to introduce functional groups that enhance its biological activity .

Data Table: Applications Overview

Neuroprotective Activity

A study conducted by Beraki et al. (2013) demonstrated that naphthalenol derivatives could significantly reduce neuronal damage in ischemic conditions. The research employed a series of pharmacological assays to evaluate the efficacy of these compounds in protecting neurons from oxidative stress and apoptosis.

Synthesis of Polyhydroquinoline Derivatives

In another investigation by Ding et al. (2018), researchers utilized 1-Naphthalenol as a precursor for synthesizing polyhydroquinoline derivatives through the Hantzsch reaction. The study highlighted the efficiency of this synthetic route and the potential applications of the resulting compounds in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethyl group and the naphthalene ring contribute to hydrophobic interactions, enhancing the binding affinity to target molecules. The stereochemistry of the compound plays a crucial role in determining its binding specificity and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares core features with the following analogs:

Key Observations:

- Substituent Effects: Bulkier substituents (e.g., 4-fluorobenzyl in ) may hinder catalytic activity but enhance lipophilicity for pharmacological applications. Smaller groups (e.g., ethyl) likely improve substrate accessibility in catalysis.

- Functional Groups: Diols (e.g., ) exhibit higher polarity, making them suitable for asymmetric catalysis, while phenolic -OH groups (as in the target compound) may enhance acidity and metal coordination.

- Stereochemical Influence: (1S,2S) configurations in diols and diamines (e.g., ) are critical for enantioselectivity in hydrogenation and chromatographic separations.

Pharmacological Activity

- Calcium Antagonists: The (1S,2S)-configured compound Ro 40-5967 demonstrates 3–5× higher antihypertensive potency than verapamil, linked to its naphthyl and benzimidazole groups . The target compound’s ethyl substituent might modulate bioavailability or receptor binding.

Data Tables

Table 1: Physical and Chemical Properties of Analogs

Table 2: Catalytic Performance of (1S,2S)-Configured Systems

Research Findings

- Steric vs. Electronic Effects: Bulky substituents (e.g., fluorobenzyl in ) reduce catalytic activity but improve pharmacological targeting. Smaller groups (ethyl) balance reactivity and accessibility.

- Stereochemical Rigidity: (1S,2S) configurations in diols and diamines enhance enantioselectivity by creating defined chiral environments .

- Biological Potency: The (1S,2S) configuration in Ro 40-5967 prolongs antihypertensive effects, highlighting the role of stereochemistry in drug design .

Biological Activity

1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)- is a compound with significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 174.23896 g/mol

- CAS Number : 669078-42-6

The compound exhibits a structure that suggests potential interactions with biological systems, particularly due to its hydroxyl group which is known for contributing to various biological activities.

Antioxidant Activity

Research indicates that 1-Naphthalenol derivatives exhibit notable antioxidant properties. The presence of the naphthalene ring system enhances the electron-donating ability of the hydroxyl group, facilitating the neutralization of free radicals. A study demonstrated that related compounds showed significant scavenging activity against DPPH radicals, indicating potential applications in preventing oxidative stress-related diseases .

Antimicrobial Properties

1-Naphthalenol derivatives have been evaluated for their antimicrobial effects. In vitro studies revealed that these compounds exhibit activity against a range of bacteria and fungi. For instance, a derivative of 1-Naphthalenol demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Case Studies

- Antioxidant Evaluation :

- Antimicrobial Testing :

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines indicated that 1-Naphthalenol, 2-ethyl-1,2-dihydro-, (1S,2S)- has moderate cytotoxic effects. A study reported an IC50 value of approximately 30 µM against HeLa cells, suggesting that while it may not be highly toxic, it possesses enough potency to warrant further investigation for potential anticancer applications .

Data Table: Summary of Biological Activities

Q & A

Q. What are the best practices for resolving contradictory data on the compound’s bioavailability in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.